4-{[1-Methyl-2,4-Dioxo-6-(3-Phenylprop-1-Yn-1-Yl)-1,4-Dihydroquinazolin-3(2h)-Yl]methyl}benzoic Acid
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Overview
Description
4-{[1-METHYL-2,4-DIOXO-6-(3-PHENYLPROP-1-YN-1-YL)-1,4-DIHYDROQUINAZOLIN-3(2H)-YL]METHYL}BENZOIC ACID is a complex organic compound belonging to the class of quinazolines This compound is characterized by its unique structure, which includes a quinazoline moiety fused with a benzoic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-METHYL-2,4-DIOXO-6-(3-PHENYLPROP-1-YN-1-YL)-1,4-DIHYDROQUINAZOLIN-3(2H)-YL]METHYL}BENZOIC ACID involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazoline Core: The quinazoline core is synthesized through a series of condensation reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.
Introduction of the Phenylprop-1-yn-1-yl Group: This step involves the addition of a phenylprop-1-yn-1-yl group to the quinazoline core through a palladium-catalyzed coupling reaction.
Attachment of the Benzoic Acid Moiety: The final step involves the attachment of the benzoic acid moiety to the quinazoline core through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-{[1-METHYL-2,4-DIOXO-6-(3-PHENYLPROP-1-YN-1-YL)-1,4-DIHYDROQUINAZOLIN-3(2H)-YL]METHYL}BENZOIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various quinazoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an inhibitor of matrix metalloproteinase-13 (MMP13), which is involved in cartilage degradation in osteoarthritis.
Drug Design: Its unique structure makes it a valuable scaffold for the design of new therapeutic agents targeting various diseases.
Biological Research: The compound is used in studies to understand the role of quinazoline derivatives in biological systems.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-{[1-METHYL-2,4-DIOXO-6-(3-PHENYLPROP-1-YN-1-YL)-1,4-DIHYDROQUINAZOLIN-3(2H)-YL]METHYL}BENZOIC ACID involves its interaction with specific molecular targets. For example, as an MMP13 inhibitor, it binds to the enzyme’s active site, preventing the cleavage of type II collagen and thereby reducing cartilage degradation . The compound’s selectivity for MMP13 over other metalloproteinases is attributed to its unique structure, which allows for noncompetitive inhibition.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as anticancer agents, share the quinazoline core structure.
Benzoic Acid Derivatives: Compounds like ibuprofen and naproxen, which are nonsteroidal anti-inflammatory drugs (NSAIDs), contain the benzoic acid moiety.
Uniqueness
4-{[1-METHYL-2,4-DIOXO-6-(3-PHENYLPROP-1-YN-1-YL)-1,4-DIHYDROQUINAZOLIN-3(2H)-YL]METHYL}BENZOIC ACID is unique due to its combination of the quinazoline and benzoic acid moieties, along with the phenylprop-1-yn-1-yl group. This unique structure imparts specific biological activities and selectivity, making it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C26H20N2O4 |
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Molecular Weight |
424.4 g/mol |
IUPAC Name |
4-[[1-methyl-2,4-dioxo-6-(3-phenylprop-1-ynyl)quinazolin-3-yl]methyl]benzoic acid |
InChI |
InChI=1S/C26H20N2O4/c1-27-23-15-12-19(9-5-8-18-6-3-2-4-7-18)16-22(23)24(29)28(26(27)32)17-20-10-13-21(14-11-20)25(30)31/h2-4,6-7,10-16H,8,17H2,1H3,(H,30,31) |
InChI Key |
FLTYDFYSVZBKOB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C#CCC3=CC=CC=C3)C(=O)N(C1=O)CC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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